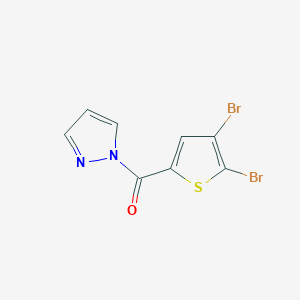![molecular formula C10H9Br2N3OS B4375796 4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4375796.png)
4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide
描述
4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of bromine atoms at the 4 and 5 positions of the thiophene ring, a carboxamide group at the 2 position, and a pyrazole moiety attached via a methyl linker. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The thiophene ring is brominated at the 4 and 5 positions using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Carboxylation: The brominated thiophene is then subjected to carboxylation to introduce the carboxamide group at the 2 position. This can be achieved using carbon dioxide under high pressure in the presence of a base like potassium tert-butoxide.
Pyrazole Attachment: The final step involves the attachment of the pyrazole moiety. This is typically done by reacting the carboxylated thiophene with 1-methyl-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and carboxylation steps, and automated systems for the coupling reactions to ensure high yield and purity.
化学反应分析
Types of Reactions
4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the carboxamide group can be reduced to the corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
科学研究应用
4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.
相似化合物的比较
Similar Compounds
4,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide: Similar structure but with chlorine atoms instead of bromine.
4,5-dibromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide: Similar structure but with an ethyl group on the pyrazole ring.
4,5-dibromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]-2-thiophenecarboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide lies in its specific substitution pattern and the presence of both bromine atoms and a pyrazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
4,5-dibromo-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3OS/c1-15-6(2-3-14-15)5-13-10(16)8-4-7(11)9(12)17-8/h2-4H,5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENSMZDTYKODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=CC(=C(S2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


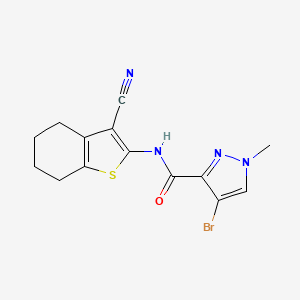
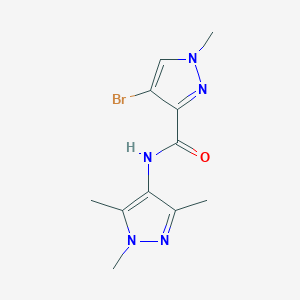
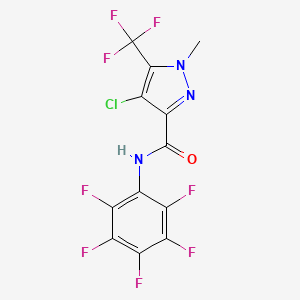
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4375728.png)
methanone](/img/structure/B4375735.png)

![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4375756.png)
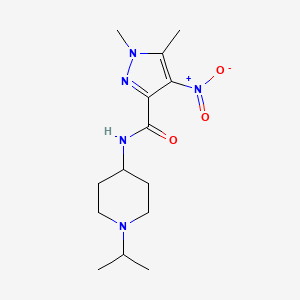
![4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4375761.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B4375768.png)
METHANONE](/img/structure/B4375773.png)
![2-(1-adamantyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4375777.png)
![4,5-dibromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B4375781.png)
